molecular formula C19H24N2O5S B11799260 2-(4-(3,4-Diethoxyphenyl)-2-isobutyramidothiazol-5-yl)acetic acid

2-(4-(3,4-Diethoxyphenyl)-2-isobutyramidothiazol-5-yl)acetic acid

Cat. No.: B11799260
M. Wt: 392.5 g/mol
InChI Key: SHAHVMKTWFUMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(3,4-Diethoxyphenyl)-2-isobutyramidothiazol-5-yl)acetic acid is a complex organic compound that features a thiazole ring, a phenyl group with ethoxy substituents, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3,4-Diethoxyphenyl)-2-isobutyramidothiazol-5-yl)acetic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-(3,4-Diethoxyphenyl)-2-isobutyramidothiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-(3,4-Diethoxyphenyl)-2-isobutyramidothiazol-5-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(3,4-Diethoxyphenyl)-2-isobutyramidothiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can participate in binding to enzymes or receptors, modulating their activity. The phenyl group with ethoxy substituents may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(3,4-Diethoxyphenyl)-2-isobutyramidothiazol-5-yl)acetic acid is unique due to its combination of a thiazole ring, phenyl group with ethoxy substituents, and an acetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C19H24N2O5S

Molecular Weight

392.5 g/mol

IUPAC Name

2-[4-(3,4-diethoxyphenyl)-2-(2-methylpropanoylamino)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C19H24N2O5S/c1-5-25-13-8-7-12(9-14(13)26-6-2)17-15(10-16(22)23)27-19(20-17)21-18(24)11(3)4/h7-9,11H,5-6,10H2,1-4H3,(H,22,23)(H,20,21,24)

InChI Key

SHAHVMKTWFUMPG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=C(SC(=N2)NC(=O)C(C)C)CC(=O)O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.